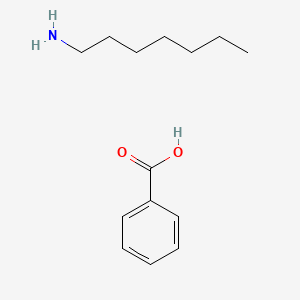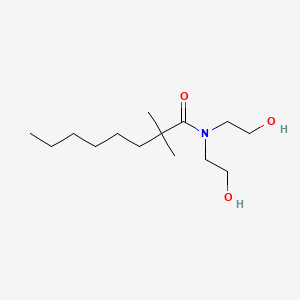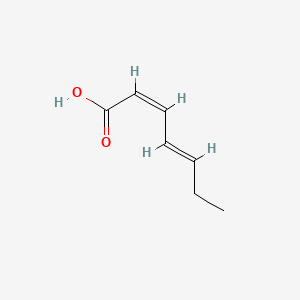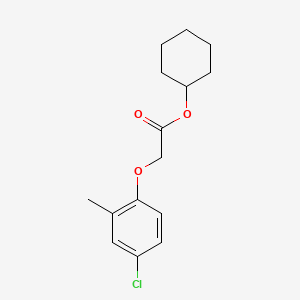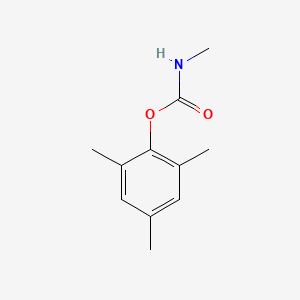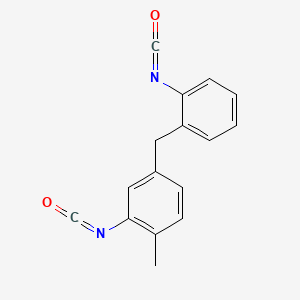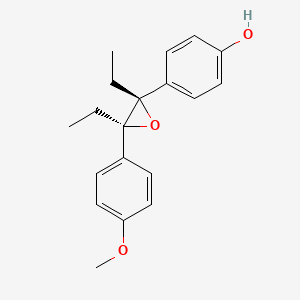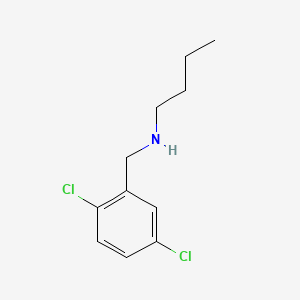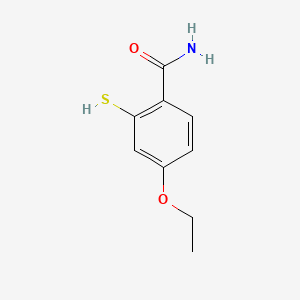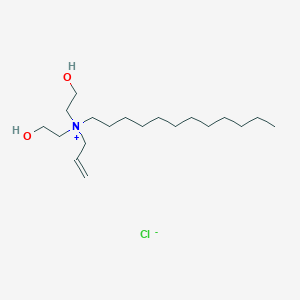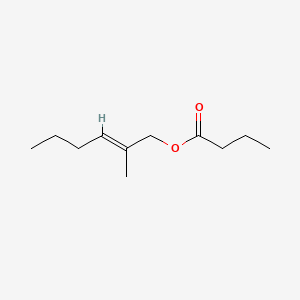
2-Methylhex-2-enyl butyrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methylhex-2-enyl butyrate is an organic compound with the molecular formula C11H20O2. It is an ester formed from the reaction of butyric acid and 2-methylhex-2-enol. This compound is known for its pleasant fruity odor and is often used in the fragrance and flavor industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methylhex-2-enyl butyrate can be synthesized through an esterification reaction between butyric acid and 2-methylhex-2-enol. The reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion of the reactants to the ester product .
Industrial Production Methods
In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. The reaction is often conducted in a continuous flow reactor to optimize yield and efficiency. The use of advanced catalysts and purification techniques ensures the production of high-purity ester suitable for commercial applications .
Chemical Reactions Analysis
Types of Reactions
2-Methylhex-2-enyl butyrate undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be cleaved to yield butyric acid and 2-methylhex-2-enol.
Oxidation: The compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.
Reduction: Reduction reactions can convert the ester to its corresponding alcohols.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Hydrolysis: Butyric acid and 2-methylhex-2-enol.
Oxidation: Various carboxylic acids and aldehydes.
Reduction: Alcohols corresponding to the ester.
Scientific Research Applications
2-Methylhex-2-enyl butyrate has several applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its potential effects on cellular processes and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Widely used in the fragrance and flavor industry due to its pleasant odor.
Mechanism of Action
The mechanism of action of 2-Methylhex-2-enyl butyrate involves its interaction with various molecular targets and pathways. In biological systems, it can modulate enzyme activity and influence metabolic processes. The ester can also interact with cellular membranes, affecting their fluidity and function .
Comparison with Similar Compounds
Similar Compounds
- Hexyl butyrate
- Octyl butyrate
- 2-Methylhexyl acetate
Comparison
2-Methylhex-2-enyl butyrate is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it has a different odor profile and reactivity, making it suitable for specific applications in the fragrance and flavor industry .
Properties
CAS No. |
84753-11-7 |
|---|---|
Molecular Formula |
C11H20O2 |
Molecular Weight |
184.27 g/mol |
IUPAC Name |
[(E)-2-methylhex-2-enyl] butanoate |
InChI |
InChI=1S/C11H20O2/c1-4-6-8-10(3)9-13-11(12)7-5-2/h8H,4-7,9H2,1-3H3/b10-8+ |
InChI Key |
SJKVXBSVDPKUFG-CSKARUKUSA-N |
Isomeric SMILES |
CCC/C=C(\C)/COC(=O)CCC |
Canonical SMILES |
CCCC=C(C)COC(=O)CCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(2-Ethylhexyl)oxy]methanediol](/img/structure/B12658584.png)
